Cas no 1217724-63-4 (Tapentadol-d5 Hydrochloride)

Tapentadol-d5 Hydrochloride is a controlled-release formulation of tapentadol, an opioid analgesic. It offers a balanced mechanism of action, combining mu receptor agonism and norepinephrine reuptake inhibition for enhanced analgesic efficacy. The controlled-release profile provides sustained pain relief, minimizing the risk of breakthrough pain. Its pharmacokinetic properties offer a favorable safety profile with reduced potential for abuse and dependence.
Tapentadol-d5 Hydrochloride structure
Tapentadol-d5 Hydrochloride structure
商品名:Tapentadol-d5 Hydrochloride
CAS番号:1217724-63-4
MF:C14H24ClNO
メガワット:257.799463272095
CID:1079838
PubChem ID:23106934

Tapentadol-d5 Hydrochloride 化学的及び物理的性質

名前と識別子

    • Tapentadol-d5 Hydrochloride
    • ZELFLGGRLLOERW-UHFFFAOYSA-N
    • 3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride
    • F0001-2413
    • 3-(1-(dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride
    • 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride
    • SCHEMBL149512
    • 3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride
    • AKOS026677576
    • SB17334
    • 1217724-63-4
    • 3-[(1R,2R)-3-(Dimethylamino)-1-(ethyl-d5)-2-methylpropyl]phenol Hydrochloride;
    • DB-120001
    • 953400-58-3
    • Tapentadol-d5 Hydrochloride (1mg/ml in Acetonitrile)
    • インチ: 1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H
    • InChIKey: ZELFLGGRLLOERW-UHFFFAOYSA-N
    • ほほえんだ: Cl.OC1=CC=CC(=C1)C(CC)C(C)CN(C)C

計算された属性

  • せいみつぶんしりょう: 257.1546421g/mol
  • どういたいしつりょう: 257.1546421g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 193
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.5Ų

じっけんとくせい

  • ゆうかいてん: 188-206°C

Tapentadol-d5 Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
CS-O-02852-1mg
3-((2r,3r)-1-(dimethylamino)-2-methylpentan-3-yl-4,4,5,5,5-d5)phenolhydrochloride
1217724-63-4
1mg
¥720.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
CS-O-02852-5mg
3-((2r,3r)-1-(dimethylamino)-2-methylpentan-3-yl-4,4,5,5,5-d5)phenolhydrochloride
1217724-63-4
5mg
¥2770.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
CS-O-02852-25mg
3-((2r,3r)-1-(dimethylamino)-2-methylpentan-3-yl-4,4,5,5,5-d5)phenolhydrochloride
1217724-63-4
25mg
¥7390.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
T007202-1mg
3-((2r,3r)-1-(dimethylamino)-2-methylpentan-3-yl-4,4,5,5,5-d5)phenolhydrochloride
1217724-63-4
1mg
¥1925.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
T007202-10mg
3-((2r,3r)-1-(dimethylamino)-2-methylpentan-3-yl-4,4,5,5,5-d5)phenolhydrochloride
1217724-63-4
10mg
¥15400.00 2023-09-15

Tapentadol-d5 Hydrochloride 関連文献

Tapentadol-d5 Hydrochlorideに関する追加情報

Tapentadol-d5 Hydrochloride: A Deuterated Analogue in Modern Pharmaceutical Research

Tapentadol-d5 Hydrochloride, a deuterated derivative of the well-known opioid analgesic Tapentadol, has garnered significant attention in the field of pharmaceutical chemistry and drug development. With a CAS number of 1217724-63-4, this compound represents a sophisticated modification aimed at enhancing metabolic stability and pharmacokinetic profiles while maintaining therapeutic efficacy. The introduction of deuterium atoms into the molecular structure of Tapentadol-d5 Hydrochloride is a strategic approach to mitigate enzymatic degradation, thereby prolonging the drug's half-life and improving its bioavailability.

The significance of deuterated compounds in pharmaceutical research cannot be overstated. Deuterium labeling, also known as isotopic labeling, involves the replacement of hydrogen atoms with deuterium (²H), a stable isotope of hydrogen. This modification can alter the metabolic pathways of a drug, making it more resistant to enzymatic breakdown. In the case of Tapentadol-d5 Hydrochloride, the incorporation of five deuterium atoms at specific positions in the molecule enhances its metabolic stability, reducing the formation of active metabolites that could lead to side effects or reduced efficacy.

Recent studies have highlighted the potential applications of Tapentadol-d5 Hydrochloride in clinical research and drug development. One of the primary areas of interest is its use as an internal standard in mass spectrometry (MS) assays. Internal standards are deuterated analogs of the analyte that are added to samples to facilitate accurate quantification. The high specificity and sensitivity offered by Tapentadol-d5 Hydrochloride make it an ideal candidate for metabolomic studies, where researchers aim to identify and quantify metabolites in biological samples.

The pharmacokinetic properties of Tapentadol-d5 Hydrochloride have been extensively studied to understand how deuterium labeling affects drug disposition. Preclinical trials have demonstrated that this deuterated analogue exhibits a prolonged elimination half-life compared to its non-deuterated counterpart. This extended half-life could lead to less frequent dosing requirements, improving patient compliance and convenience. Additionally, the reduced metabolic clearance may lower the risk of drug-drug interactions, making Tapentadol-d5 Hydrochloride a promising candidate for combination therapies.

In clinical settings, Tapentadol-d5 Hydrochloride is being explored for its potential in pain management with minimal side effects. Traditional opioid analgesics are associated with risks such as tolerance, dependence, and respiratory depression. By enhancing metabolic stability through deuterium labeling, Tapentadol-d5 Hydrochloride may offer a safer alternative with improved efficacy. Early-phase clinical trials have shown encouraging results, indicating that this compound maintains analgesic properties while reducing unwanted adverse effects.

The synthesis of Tapentadol-d5 Hydrochloride presents unique challenges due to the need for precise isotopic incorporation. Advanced synthetic methodologies are employed to ensure that deuterium atoms are introduced at specific positions within the molecule. Techniques such as deuterium exchange reactions and catalytic hydrogenation are commonly used in these processes. The development of efficient synthetic routes is crucial for scaling up production and making Tapentadol-d5 Hydrochloride commercially viable for research and therapeutic applications.

The role of computational modeling in optimizing the structure-activity relationships (SAR) of Tapentadol-d5 Hydrochloride cannot be overlooked. Molecular dynamics simulations and quantum mechanical calculations help researchers predict how deuterium substitution will influence the compound's interactions with biological targets. These computational tools provide valuable insights into binding affinities, metabolic pathways, and potential side effects, enabling researchers to design more effective derivatives.

Regulatory considerations play a significant role in the approval and commercialization ofTapentadol-d5 Hydrochloride. Regulatory agencies require comprehensive data on safety, efficacy, and pharmacokinetics before approving a new drug or its derivative for clinical use. The unique properties of this deuterated analogue necessitate thorough preclinical testing to ensure that it meets stringent regulatory standards. Collaboration between academic institutions, pharmaceutical companies, and regulatory bodies is essential to navigate these complex requirements.

The future prospects of Tapentadol-d5 Hydrochloride are promising, with ongoing research exploring its potential in various therapeutic areas beyond pain management. For instance, studies suggest that this compound may have neuroprotective properties due to its interaction with central nervous system receptors. Additionally, its stable isotopic profile makes it an excellent tool for investigating neural pathways and developing new treatments for neurological disorders.

In conclusion, Tapentadol-d5 Hydrochloride represents a significant advancement in pharmaceutical chemistry through its innovative use of deuterium labeling. This compound offers enhanced metabolic stability, prolonged pharmacokinetic profiles, and improved safety profiles compared to traditional opioid analgesics. With continued research and development, Tapentadol-d5 Hydrochloride has the potential to revolutionize pain management and contribute to advancements in drug design and discovery.

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